molecular formula C55H97N15O12S2 B115257 Endotoxin inhibitor CAS No. 147396-10-9

Endotoxin inhibitor

Cat. No.: B115257
CAS No.: 147396-10-9
M. Wt: 1224.6 g/mol
InChI Key: ZMJQAGFRHOLBKF-IYXJEWLDSA-N
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Description

Endotoxin inhibitors are compounds designed to neutralize or inhibit the effects of endotoxins, which are toxic components of the outer membrane of Gram-negative bacteriaEndotoxin inhibitors play a crucial role in mitigating these harmful effects by targeting and neutralizing endotoxins, thereby preventing the activation of inflammatory pathways .

Mechanism of Action

Target of Action

Endotoxin inhibitors primarily target the lipopolysaccharides (LPS) , also known as endotoxins, which are potent toxins found in the outer membrane of Gram-negative bacteria . The most potent cell wall-derived inflammatory toxins of Gram-negative bacteria are lipopolysaccharides (endotoxins) . The inner part of the LPS, the lipid A, is responsible for one of the strongest inflammatory activities known . Another key target of endotoxin inhibitors is myeloid differentiation 2 (MD-2) , a protein that recognizes endotoxins and is required for Toll-like receptor 4 (TLR4) activity .

Mode of Action

Endotoxin inhibitors work by neutralizing endotoxins and mitigating their harmful effects. One common approach is the direct binding of inhibitors to the lipid A component of LPS, which is responsible for its toxic effects . By binding to lipid A, these inhibitors can prevent endotoxins from interacting with immune cells, thereby reducing the inflammatory response . Another approach involves the inhibition of the Toll-like receptor 4 (TLR4) complex . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .

Biochemical Pathways

Endotoxins can stimulate extracellular and intracellular pathways that lead to the activation of the immune response . The toll-like receptor (TLR) 4 is the main receptor for LPS and one of the pattern recognition receptors responsible for the early detection of microbes by the innate immune system . Endotoxin inhibitors can block the interaction between LPS and TLR4, thereby preventing the activation of these pathways .

Pharmacokinetics

It is known that these compounds must be able to reach the site of endotoxin activity in sufficient concentrations to exert their inhibitory effects . This involves absorption, distribution, metabolism, and excretion (ADME) processes that determine the bioavailability of the inhibitor .

Result of Action

The primary result of endotoxin inhibitor action is the reduction of inflammation caused by endotoxins . By neutralizing endotoxins and blocking their interaction with immune cells, endotoxin inhibitors can mitigate the harmful effects of endotoxins, including high fever, vasodilatation, diarrhea, and foetal shock syndrome .

Action Environment

The action of endotoxin inhibitors can be influenced by various environmental factors. For instance, the presence of other substances can interfere with the Limulus Amebocyte Lysate (LAL) assay, a common method for detecting endotoxins . These interfering substances can cause changes in the molecular structure of endotoxin aggregates, leading to inaccurate or total inhibition of the assay . Therefore, it is crucial to control the environment in which endotoxin inhibitors are used to ensure their efficacy and stability .

Biochemical Analysis

Biochemical Properties

Endotoxin inhibitors interact with various biomolecules to exert their effects. The primary target of these inhibitors is the endotoxin molecule itself. They bind to the lipid A region of the LPS, which is responsible for the toxic effects of endotoxins . This binding interaction neutralizes the endotoxin, preventing it from triggering an inflammatory response . The exact nature of these interactions is complex and can vary depending on the specific structure of the endotoxin inhibitor .

Cellular Effects

Endotoxin inhibitors have profound effects on various types of cells, particularly immune cells like monocytes and macrophages . By neutralizing endotoxins, these inhibitors prevent the activation of these cells, thereby reducing the production of pro-inflammatory cytokines . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of endotoxin inhibitors involves binding interactions with endotoxins, specifically with the lipid A region of the LPS . This binding prevents the endotoxin from interacting with immune cells, thereby inhibiting the activation of these cells and the subsequent production of pro-inflammatory cytokines . In addition to this, endotoxin inhibitors may also influence gene expression, potentially downregulating the expression of genes involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of endotoxin inhibitors can change over time. For instance, studies have shown that the endotoxin neutralizing activity of these inhibitors can decrease over time, indicating a possible degradation of the inhibitor . Furthermore, long-term effects on cellular function have been observed, with endotoxin inhibitors potentially influencing cell signaling pathways and gene expression over extended periods .

Dosage Effects in Animal Models

The effects of endotoxin inhibitors can vary with different dosages in animal models. Studies have shown that low doses of these inhibitors can effectively neutralize endotoxins and reduce inflammation . At high doses, endotoxin inhibitors may have toxic or adverse effects, potentially leading to conditions such as endotoxin shock .

Metabolic Pathways

Endotoxin inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels . For instance, endotoxin inhibitors may influence the metabolism of lipids, given their interactions with the lipid A region of endotoxins .

Transport and Distribution

Endotoxin inhibitors are transported and distributed within cells and tissues through various mechanisms. They may interact with transporters or binding proteins, which can influence their localization or accumulation . For instance, endotoxin inhibitors may be transported into immune cells, where they can bind to endotoxins and prevent their interaction with these cells .

Subcellular Localization

The subcellular localization of endotoxin inhibitors can influence their activity or function. These inhibitors may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, studies have shown that endotoxin inhibitors can rapidly change their subcellular localization in response to endotoxin exposure, potentially influencing their ability to neutralize endotoxins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endotoxin inhibitors often involves complex organic synthesis techniques. One common approach is the modification of natural peptides to enhance their binding affinity to endotoxins. For instance, antimicrobial peptides can be chemically modified to improve their interaction with lipopolysaccharides .

Industrial Production Methods: Industrial production of endotoxin inhibitors typically involves recombinant DNA technology. This method allows for the mass production of peptides and proteins that can act as endotoxin inhibitors. The process includes the insertion of the gene encoding the desired peptide into a suitable expression system, followed by fermentation, purification, and formulation .

Chemical Reactions Analysis

Types of Reactions: Endotoxin inhibitors primarily undergo binding interactions rather than traditional chemical reactions like oxidation or reduction. These interactions include hydrogen bonding, hydrophobic interactions, and electrostatic interactions with the lipid A component of lipopolysaccharides .

Common Reagents and Conditions: The synthesis and modification of endotoxin inhibitors often require reagents such as protecting groups, coupling agents, and solvents like dimethylformamide and dichloromethane. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and activity of the inhibitors .

Major Products Formed: The major products formed from these reactions are modified peptides or proteins with enhanced endotoxin-binding capabilities. These products are then purified and tested for their efficacy in neutralizing endotoxins .

Properties

IUPAC Name

(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H97N15O12S2/c1-33(2)29-41-51(77)63-37(20-8-13-25-57)47(73)62-39(22-10-15-27-59)50(76)69-44(55(81)82)32-84-83-31-43(53(79)64-38(21-9-14-26-58)48(74)67-42(52(78)66-41)30-35-17-5-4-6-18-35)68-49(75)40(23-11-16-28-60)65-54(80)45(34(3)71)70-46(72)36(61)19-7-12-24-56/h4-6,17-18,33-34,36-45,71H,7-16,19-32,56-61H2,1-3H3,(H,62,73)(H,63,77)(H,64,79)(H,65,80)(H,66,78)(H,67,74)(H,68,75)(H,69,76)(H,70,72)(H,81,82)/t34-,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJQAGFRHOLBKF-IYXJEWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)CC2=CC=CC=C2)CC(C)C)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H97N15O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1224.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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